molecular formula C16H22N2O3S B4181873 N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide

Cat. No.: B4181873
M. Wt: 322.4 g/mol
InChI Key: NUJOZBHGGDZWCK-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the morpholine ring. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is usually introduced through a nucleophilic substitution reaction.

The final step involves the coupling of the thiophene and morpholine rings with the cyclohexane carboxamide group. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the morpholine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the morpholine ring.

    Substitution: Substituted derivatives at the morpholine ring.

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide
  • N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide
  • N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide

Uniqueness

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-14(12-4-2-1-3-5-12)17-15-13(6-11-22-15)16(20)18-7-9-21-10-8-18/h6,11-12H,1-5,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJOZBHGGDZWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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